molecular formula C11H11F3O2 B13677177 5-(3,4,5-Trifluorophenyl)pentanoic Acid

5-(3,4,5-Trifluorophenyl)pentanoic Acid

Cat. No.: B13677177
M. Wt: 232.20 g/mol
InChI Key: CPLIWAPNDWBELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4,5-Trifluorophenyl)pentanoic Acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 3,4,5-trifluorophenyl group. The fluorine atoms enhance metabolic stability, lipophilicity, and binding specificity, making it a candidate for drug design or enzyme modulation .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

5-(3,4,5-trifluorophenyl)pentanoic acid

InChI

InChI=1S/C11H11F3O2/c12-8-5-7(6-9(13)11(8)14)3-1-2-4-10(15)16/h5-6H,1-4H2,(H,15,16)

InChI Key

CPLIWAPNDWBELJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)pentanoic Acid typically involves the reaction of 3,4,5-trifluorophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to obtain an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions with high yields. The process may include steps such as hydrogenation, diazotization, and fluorination, ensuring the efficient conversion of raw materials into the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different products.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)pentanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pentanoic Acid Derivatives

4-Amino-5,5,5-Trifluoropentanoic Acid
  • Structure: A pentanoic acid with a trifluoromethyl group at position 5 and an amino group at position 3.
  • Properties: The trifluoromethyl group increases acidity (pKa ~3.5) and enhances bioavailability. The amino group allows for functionalization in drug conjugates.
  • Applications: Potential use in peptide mimetics or enzyme inhibitors due to its dual functional groups .
5-Oxo-5-Phenyl-3-(Trifluoromethyl)Pentanoic Acid
  • Structure : Features a phenyl group at position 5 and a trifluoromethyl group at position 3.
  • Properties : The ketone and trifluoromethyl groups create a planar, hydrophobic structure ideal for intercalation with biomolecules.
  • Applications : Studied for anticancer activity, leveraging its ability to disrupt DNA-protein interactions .
Ethyl 5,5,5-Trifluoro-2,4-Dioxopentanoate
  • Structure: A dioxo-pentanoate ester with a trifluoromethyl terminus.
  • Properties : High electrophilicity due to the dioxo groups, making it reactive in nucleophilic substitutions.
  • Applications : Intermediate in synthesizing fluorinated heterocycles or agrochemicals .

Phenyl-Substituted Pentanoic Acids

5-(3,4,5-Trihydroxyphenyl)Valeric Acid
  • Structure: Pentanoic acid with a 3,4,5-trihydroxyphenyl group.
  • Properties : Hydroxyl groups increase hydrophilicity and antioxidant capacity.
  • Applications : Found in soil metabolites, implicated in plant-microbe interactions and allelopathy .
5-[N-(1'-Phenylcyclohexyl)Amino]Pentanoic Acid
  • Structure: Combines a pentanoic acid chain with a phenylcyclohexylamine group.
  • Properties : Binds selectively to the phencyclidine (PCP) receptor with high affinity (IC50 ~2 nM).
  • Applications : Used to study arylcyclohexylamine pharmacology and receptor dynamics .
5-(Quinolin-8-Yloxy)Pentanoic Acid
  • Structure: Pentanoic acid linked to a quinoline ring via an ether bond.
  • Properties: The quinoline group enables DNA intercalation, enhancing anticancer activity.
  • Applications : Investigated as a dual EGFR/HDAC inhibitor for cancer therapy .

Structural Analogues with Varying Backbones

3,4,5-Trifluorophenylboronic Acid
  • Structure : Boronic acid derivative of 3,4,5-trifluorophenyl.
  • Properties : Acts as a Suzuki-Miyaura cross-coupling reagent.
  • Applications : Key intermediate in synthesizing trifluorophenyl-containing pharmaceuticals .
5-(3-Cyano-4-Fluorophenyl)Oxazole-4-Carboxamide (OCM-31)
  • Structure: Oxazole-carboxamide with a cyano-fluorophenyl group.
  • Properties : Inhibits GSK-3β with high potency (IC50 <10 nM) and brain exposure.
  • Applications : Neurodegenerative disease drug candidate .

Key Comparative Data

Compound Name Key Substituents Biological/Chemical Activity Reference
5-(3,4,5-Trifluorophenyl)pentanoic Acid 3,4,5-Trifluorophenyl N/A (Theoretical: Enhanced stability) -
4-Amino-5,5,5-Trifluoropentanoic Acid 4-Amino, 5-CF3 Peptide mimetics
5-Oxo-5-Phenyl-3-CF3-Pentanoic Acid Phenyl, 3-CF3 Anticancer (DNA intercalation)
5-(3,4,5-Trihydroxyphenyl)Valeric Acid 3,4,5-Trihydroxyphenyl Soil metabolite (allelopathy)
5-(Quinolin-8-Yloxy)Pentanoic Acid Quinoline-8-yloxy EGFR/HDAC inhibition

Discussion of Substituent Effects

  • Fluorine vs. Hydroxyl Groups: Fluorine enhances lipophilicity and metabolic resistance, whereas hydroxyl groups improve solubility and antioxidant capacity. For example, 5-(3,4,5-Trifluorophenyl)pentanoic Acid is likely more stable in vivo than its trihydroxy counterpart .
  • Backbone Modifications: The oxazole-carboxamide in OCM-31 provides rigid binding to enzymes, contrasting with the flexible pentanoic acid chain in the target compound .
  • Pharmacological Relevance : The phenylcyclohexylamine derivative’s high receptor affinity highlights the importance of nitrogen positioning in CNS-targeted compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.